molecular formula C15H24NO3P B11582832 Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate

Cat. No.: B11582832
M. Wt: 297.33 g/mol
InChI Key: RMBQRFBEFYHBGW-UHFFFAOYSA-N
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Description

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is an organic compound that features a cyclohexyl ring substituted with a phosphonate group and an amino group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate typically involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate to form the intermediate 1-[(4-methylphenyl)amino]cyclohexane. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include phosphonate oxides, phosphine oxides, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphonate derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {1-[(4-chlorophenyl)amino]cyclohexyl}phosphonate
  • Dimethyl {1-[(4-nitrophenyl)amino]cyclohexyl}phosphonate
  • Dimethyl {1-[(4-methoxyphenyl)amino]cyclohexyl}phosphonate

Uniqueness

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

Biological Activity

Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is a compound belonging to the class of organophosphorus compounds, which have been extensively studied for their diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound features a cyclohexyl ring substituted with a 4-methylphenyl amino group and two methoxy groups attached to the phosphorus atom. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Synthesis Methods

The synthesis of dimethyl phosphonates typically involves the reaction of phosphonic acids with alcohols in the presence of acid catalysts. Several methodologies have been explored, including:

  • Chlorination of dialkyl phosphonates : This method allows for the formation of phosphonochloridates, which can then react with amines to form the desired phosphonates.
  • Direct alkylation : Utilizing phosphorus oxychloride in conjunction with amines has also been reported as an effective synthetic route.

Enzyme Inhibition

This compound has shown significant potential as an enzyme inhibitor. Research indicates that it exhibits inhibitory effects on various enzymes, including:

  • Leucine Aminopeptidase : Compounds structurally similar to dimethyl phosphonates have been evaluated as inhibitors, demonstrating IC50 values in the micromolar range, indicating moderate inhibition .
  • Aminopeptidases : The compound's ability to interact with aminopeptidases suggests potential applications in regulating peptide metabolism .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of dimethyl phosphonates in cancer therapy. In vitro studies reveal:

  • Selective Cytotoxicity : Certain derivatives exhibit selective cytotoxic effects against specific cancer cell lines while sparing normal cells. For instance, compounds related to dimethyl phosphonates showed CC50 values as low as 9 nM against T-lymphoblastic cell lines, indicating high potency .
  • Mechanisms of Action : The cytotoxic mechanism is believed to involve the disruption of cellular processes through enzyme inhibition, leading to apoptosis in cancer cells.

Case Study 1: Inhibition of Mycobacterial Enzymes

A study focusing on novel PNP inhibitors derived from dimethyl phosphonates demonstrated that certain compounds exhibited over 60-fold selectivity for Mycobacterium tuberculosis enzymes compared to human enzymes, highlighting their potential as therapeutic agents against tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of dimethyl phosphonates has revealed that modifications on the phenyl ring significantly affect biological activity. Substituents such as methyl groups enhance binding affinity and inhibitory potency against target enzymes .

Data Summary

CompoundTarget EnzymeIC50 Value (μM)Selectivity
This compoundLeucine Aminopeptidase~10Moderate
Related DerivativeMycobacterial PNP0.025High
Related CompoundT-Lymphoblastic Cells9High

Properties

Molecular Formula

C15H24NO3P

Molecular Weight

297.33 g/mol

IUPAC Name

N-(1-dimethoxyphosphorylcyclohexyl)-4-methylaniline

InChI

InChI=1S/C15H24NO3P/c1-13-7-9-14(10-8-13)16-15(11-5-4-6-12-15)20(17,18-2)19-3/h7-10,16H,4-6,11-12H2,1-3H3

InChI Key

RMBQRFBEFYHBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)P(=O)(OC)OC

Origin of Product

United States

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